molecular formula C13H18O B7844833 Cyclopentyl(p-tolyl)methanol CAS No. 340271-18-3

Cyclopentyl(p-tolyl)methanol

Cat. No. B7844833
CAS RN: 340271-18-3
M. Wt: 190.28 g/mol
InChI Key: NCPDLAPSRQZLPS-UHFFFAOYSA-N
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Description

Cyclopentyl(p-tolyl)methanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl(p-tolyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl(p-tolyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Unprecedented Rhodium-Mediated Trimerization of Alkynes

  • Research Focus : The study explored the reaction of α-amino acidate complex with alkynes in methanol, leading to new cyclobutadiene compounds. This process is significant for understanding metal-mediated reactions and their potential applications in synthesis and material science (Lamata et al., 1996).

Thermodynamic Analysis of Cyclopentanol Synthesis

  • Research Focus : This study conducted a thermodynamic analysis of synthesizing cyclopentanol from cyclopentene, a process relevant for chemical intermediates used in various industries. The research provides valuable insights into optimizing production conditions (Yao et al., 2015).

pKa Prediction in Methanol

  • Research Focus : Investigating the performance of continuum solvation models in methanol for pKa prediction of various organic compounds. This research is crucial for understanding chemical behavior in methanol, a common solvent in many reactions (Miguel et al., 2014).

Visible Light Photoinitiated Metal-Free Living Cationic Polymerization

  • Research Focus : Demonstrating a metal-free, visible light-initiated, living cationic polymerization process using methanol. This study has implications for developing new polymerization techniques and materials (Perkowski et al., 2015).

Synthesis and Structural Characterization of Bis-Cyclometalated Complexes

  • Research Focus : Synthesizing bis-cyclometalated complexes involving methanol and examining their molecular structures. This research contributes to the understanding of complex formations in coordination chemistry (Graf et al., 2013).

Hydrogen Bond Strength and Acidity Studies

  • Research Focus : Investigating the complexation energies of acetylide anions with methanol, which aids in understanding hydrogen bond strengths and their implications in various chemical processes (Chabinyc and Brauman, 1999).

Ruthenium-Catalyzed Dehydrogenative Synthesis

  • Research Focus : Employing aryl methanols for the dehydrogenative synthesis of aryl-substituted triazines, demonstrating an adaptable method for synthesizing valuable products (Xie et al., 2014).

Methanol's Influence on Lipid Dynamics

  • Research Focus : Studying the impact of methanol on lipid dynamics, which is significant for understanding biological membranes and protein studies (Nguyen et al., 2019).

properties

IUPAC Name

cyclopentyl-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPDLAPSRQZLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287689
Record name α-Cyclopentyl-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(p-tolyl)methanol

CAS RN

340271-18-3
Record name α-Cyclopentyl-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340271-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopentyl-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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